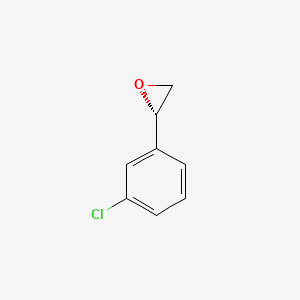

(S)-3-chlorostyrene oxide

Vue d'ensemble

Description

(S)-3-chlorostyrene oxide is a chiral epoxide compound with the molecular formula C8H7ClO It is characterized by the presence of a chlorine atom attached to the third carbon of the styrene oxide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-3-chlorostyrene oxide can be synthesized through several methods. One common approach involves the epoxidation of (S)-3-chlorostyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic processes. One method involves the use of titanium silicate catalysts in the presence of hydrogen peroxide as the oxidizing agent. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-chlorostyrene oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

(S)-3-chlorostyrene oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of polymers and other materials with specialized properties.

Mécanisme D'action

The mechanism of action of (S)-3-chlorostyrene oxide involves its ability to react with nucleophiles due to the strained epoxide ring. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids. The pathways involved in these reactions can lead to significant biological effects, making it a compound of interest in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Styrene oxide: Lacks the chlorine substituent, resulting in different reactivity and applications.

®-3-chlorostyrene oxide: The enantiomer of (S)-3-chlorostyrene oxide, with different stereochemical properties.

Epichlorohydrin: Another chlorinated epoxide, but with a different structure and reactivity.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

(2R)-2-(3-chlorophenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKRPGFBQGEBF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335382 | |

| Record name | (R)-(+)-3-Chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62600-71-9 | |

| Record name | (R)-(+)-3-Chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

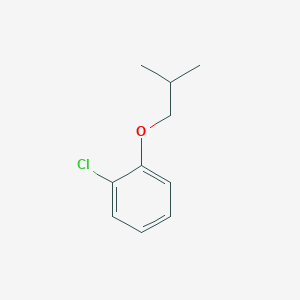

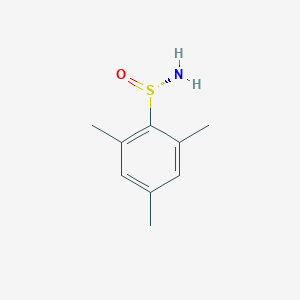

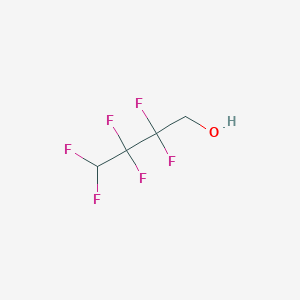

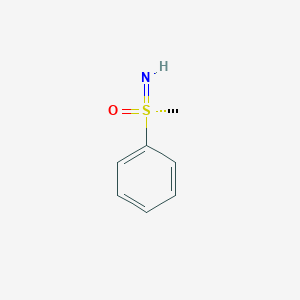

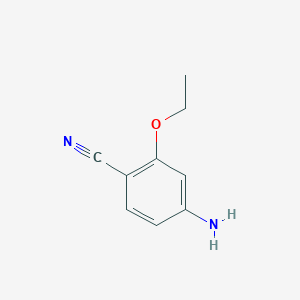

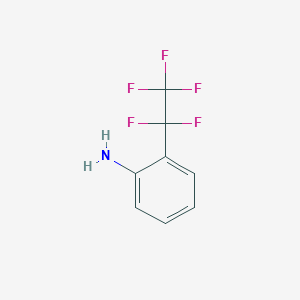

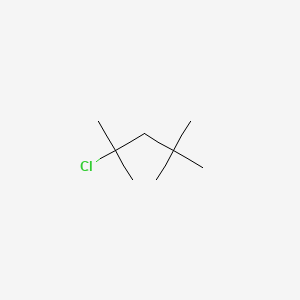

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (R)-3-Chlorostyrene oxide considered an important intermediate in pharmaceutical synthesis?

A: (R)-3-Chlorostyrene oxide is a crucial chiral precursor in the synthesis of various pharmaceutical compounds. Specifically, it serves as a key intermediate in producing several β3-adrenergic receptor agonists. [, ] These agonists exhibit promising anti-obesity and antidiabetic properties, making (R)-3-Chlorostyrene oxide highly relevant for developing novel therapeutics in these areas. []

Q2: What are the common synthetic approaches to obtain enantiomerically pure (R)-3-Chlorostyrene oxide?

A2: Several methods have been explored to synthesize optically active (R)-3-Chlorostyrene oxide. Some of the reported methods include:

- Asymmetric dihydroxylation: This approach involves the asymmetric dihydroxylation of 3-chlorostyrene followed by chemical transformations to yield (R)-3-Chlorostyrene oxide with high enantiomeric excess (ee). []

- Enzymatic resolution: This technique utilizes enzymes to selectively resolve racemic mixtures of 3-chlorostyrene bromohydrin. Subsequent treatment with a base can then yield enantiomerically pure (R)-3-Chlorostyrene oxide. []

- Hydrolytic kinetic resolution: This method employs chiral catalysts, such as salen complexes, to kinetically resolve racemic (R)-3-Chlorostyrene oxide, achieving enantiomeric purity. []

Q3: Can you describe a practical and scalable synthesis of (R)-3-Chlorostyrene oxide?

A: A practical synthesis of (R)-3-Chlorostyrene oxide starts with 3-chloroethylbenzene as the starting material. [] While specific details of this synthesis are not provided in the abstract, it suggests a potentially more efficient and scalable approach compared to earlier methods. This route may be more suitable for large-scale production of (R)-3-Chlorostyrene oxide, which is crucial for meeting the demands of pharmaceutical development and manufacturing.

Q4: How is (R)-3-Chlorostyrene oxide quantified in bulk chemicals?

A: Liquid chromatography/mass spectrometry (LC/MS) is a powerful analytical technique used for quantifying (R)-3-Chlorostyrene oxide in bulk chemicals. [] The method typically involves separating (R)-3-Chlorostyrene oxide from other components in the mixture using liquid chromatography, followed by detection and quantification using mass spectrometry. Atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly employed for sensitive detection. This validated method ensures accurate determination of (R)-3-Chlorostyrene oxide content, which is crucial for quality control in pharmaceutical manufacturing.

Q5: What are the challenges in developing a scalable synthetic route for intermediates like (R)-3-Chlorostyrene oxide?

A: Developing a scalable route for synthesizing chiral intermediates like (R)-3-Chlorostyrene oxide often presents several challenges. [] These challenges may include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)

![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)